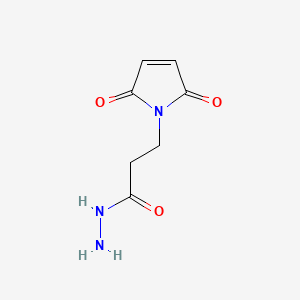

3-Maleimidopropionic acid hydrazide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(2,5-dioxopyrrol-1-yl)propanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O3/c8-9-5(11)3-4-10-6(12)1-2-7(10)13/h1-2H,3-4,8H2,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PATQAHLJQRPGRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70402870 | |

| Record name | 3-Maleimidopropionic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70402870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

359436-60-5 | |

| Record name | 3-Maleimidopropionic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70402870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Maleimidopropionic Acid Hydrazide (BMPH)

For researchers, scientists, and drug development professionals navigating the complexities of bioconjugation, the choice of a crosslinking agent is a critical decision that dictates the success of downstream applications. Among the arsenal of available reagents, 3-maleimidopropionic acid hydrazide, commonly known as BMPH, stands out as a versatile and powerful heterobifunctional crosslinker. This guide provides an in-depth technical overview of BMPH, grounded in scientific principles and practical insights to empower its effective application in your research.

Core Principles of BMPH: A Heterobifunctional Crosslinker

BMPH is a molecule engineered with two distinct reactive moieties at either end of a short spacer arm: a maleimide group and a hydrazide group.[1] This "heterobifunctional" nature is the cornerstone of its utility, enabling the sequential and controlled covalent linkage of two different types of functional groups. Specifically, the maleimide group exhibits high reactivity towards sulfhydryl (thiol) groups, while the hydrazide group readily reacts with carbonyls (aldehydes and ketones).[1] This dual reactivity makes BMPH an invaluable tool for creating precise molecular bridges between biomolecules.[2][3]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of BMPH is essential for its effective handling and application.

| Property | Value | Source |

| Synonyms | BMPH, N-(β-maleimidopropionic acid) hydrazide | [2] |

| Molecular Formula | C7H9N3O3 · CF3CO2H | |

| Molecular Weight | 297.19 g/mol | [1][2] |

| Appearance | Solid | [1] |

| Solubility | Water soluble | [1] |

| Spacer Arm Length | 8.1 Å | [1] |

| Reactive Groups | Maleimide, Hydrazide | [1] |

| Reactivity Towards | Sulfhydryl groups (-SH), Carbonyl groups (aldehydes, ketones) | [1] |

Storage and Handling: BMPH is sensitive to moisture. Upon receipt, it should be stored desiccated at 2-8°C.[1][2][3] To prevent condensation, the vial should be equilibrated to room temperature before opening. It is highly recommended to prepare fresh solutions of BMPH for each use, as storage of stock solutions is not advised.

The Chemistry of Conjugation: A Tale of Two Ends

The efficacy of BMPH lies in the distinct and controllable reactivity of its two functional groups. The strategic orchestration of these reactions allows for the precise assembly of complex biomolecular conjugates.

The Maleimide-Thiol Reaction: A Stable Thioether Bond

The maleimide group of BMPH reacts specifically with sulfhydryl groups, typically found in the side chains of cysteine residues in proteins and peptides, to form a stable thioether bond.[2][4] This reaction, a Michael addition, is highly efficient and proceeds under mild conditions, making it a cornerstone of bioconjugation.[4][5]

Causality Behind Experimental Choices:

-

pH Control is Critical: The optimal pH range for the maleimide-thiol reaction is 6.5-7.5.[4][6] Within this window, the reaction is highly chemoselective for thiols. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[4] Above pH 7.5, the maleimide group can start to react with amines, such as the side chain of lysine, leading to a loss of specificity.[4] Conversely, at a pH below 6.5, the reaction rate is significantly reduced.[7]

-

Stability Considerations: While the thioether bond formed is generally stable, the maleimide group itself can undergo hydrolysis, particularly at higher pH.[7][8] Therefore, maintaining the recommended pH range is crucial for maximizing conjugation efficiency. For long-term stability of the conjugate, hydrolysis of the succinimide ring can be intentionally induced, as the ring-opened product is more resistant to cleavage.[9]

Caption: Maleimide-thiol conjugation workflow.

The Hydrazide-Carbonyl Reaction: Forming a Hydrazone Linkage

The hydrazide moiety of BMPH reacts with carbonyl groups (aldehydes and ketones) to form a stable hydrazone bond.[10] This reaction is fundamental to the versatility of BMPH, as carbonyl groups can be introduced into biomolecules, particularly glycoproteins, through controlled oxidation.[11]

Causality Behind Experimental Choices:

-

Generating Carbonyls: Aldehyde groups are not naturally abundant in most biomolecules. However, they can be readily generated by the mild oxidation of sugar residues in glycoproteins using sodium meta-periodate (NaIO4).[11][12] This process cleaves the carbon-carbon bond between vicinal diols, creating two aldehyde groups.

-

Reaction Conditions: The formation of the hydrazone linkage is typically carried out in a slightly acidic to neutral pH range. The reaction involves the nucleophilic attack of the hydrazide on the carbonyl carbon, followed by dehydration.[13][14]

Caption: Two-step conjugation using BMPH.

Applications in Research and Drug Development

The unique properties of BMPH make it a valuable reagent in a wide array of applications, from basic research to the development of novel therapeutics.[2][3][15]

-

Antibody-Drug Conjugates (ADCs): BMPH is instrumental in the construction of ADCs, a class of targeted cancer therapies.[15] In a typical strategy, a potent cytotoxic drug is first conjugated to BMPH via its hydrazide group. The resulting maleimide-activated drug is then linked to the sulfhydryl groups of a monoclonal antibody that specifically targets a tumor-associated antigen. This approach ensures that the cytotoxic payload is delivered directly to the cancer cells, minimizing off-target toxicity.

-

Protein-Protein Conjugation: BMPH can be used to create well-defined protein-protein conjugates for studying protein interactions, creating bispecific antibodies, or developing novel diagnostic reagents.[6]

-

Immobilization of Biomolecules: BMPH facilitates the immobilization of proteins, peptides, or other thiol-containing molecules onto surfaces that have been functionalized with aldehyde groups. This is a common technique in the development of biosensors and diagnostic assays.[15]

-

Hydrogel Formation: The crosslinking capabilities of BMPH are also utilized in the synthesis of hydrogels for applications in tissue engineering and controlled drug release.[2]

Detailed Experimental Protocols

To ensure the successful application of BMPH, it is crucial to follow well-defined and validated protocols. The following are representative step-by-step methodologies for common applications.

General Two-Step Protein-Glycoprotein Conjugation

This protocol outlines the general workflow for conjugating a thiol-containing protein to a glycoprotein.

Step 1: Oxidation of the Glycoprotein

-

Dissolve the glycoprotein in an appropriate buffer (e.g., 0.1 M sodium acetate, pH 5.5).

-

Add a freshly prepared solution of sodium meta-periodate to a final concentration of 10-20 mM.

-

Incubate the reaction in the dark at room temperature for 30 minutes.

-

Quench the reaction by adding glycerol to a final concentration of 15 mM and incubate for 5 minutes.

-

Remove excess periodate and byproducts by buffer exchange into a suitable conjugation buffer (e.g., PBS, pH 7.2-7.5) using a desalting column or dialysis.

Step 2: Conjugation of BMPH to the Thiol-Containing Protein

-

Dissolve the thiol-containing protein in a conjugation buffer (e.g., PBS with 10 mM EDTA, pH 7.2-7.5).

-

If necessary, reduce any existing disulfide bonds by adding a 10-fold molar excess of TCEP (tris(2-carboxyethyl)phosphine) and incubating for 30 minutes at room temperature.[][17]

-

Dissolve BMPH in the same buffer immediately before use.

-

Add a 10- to 20-fold molar excess of BMPH to the protein solution.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

-

Remove excess BMPH by buffer exchange into the conjugation buffer.

Step 3: Final Conjugation

-

Combine the oxidized glycoprotein and the BMPH-activated protein at a desired molar ratio.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C.

-

The resulting conjugate can be purified by size-exclusion chromatography to remove any unreacted components.

Caption: Workflow for Protein-Glycoprotein Conjugation.

Antibody-Drug Conjugation (ADC) via Thiol Modification

This protocol provides a framework for conjugating a maleimide-activated drug to an antibody.

Step 1: Antibody Reduction

-

Prepare the antibody in a suitable buffer (e.g., PBS with EDTA, pH 7.2-7.5) at a concentration of 1-10 mg/mL.

-

Add a calculated amount of a reducing agent, such as TCEP, to achieve the desired number of free sulfhydryl groups. A 10:1 molar ratio of TCEP to antibody is a common starting point.[]

-

Incubate the reaction for 30-60 minutes at room temperature.[]

-

Remove the excess reducing agent by buffer exchange using a desalting column.[]

Step 2: Conjugation

-

Prepare a stock solution of the maleimide-activated drug in an organic solvent like DMSO.

-

Add the drug solution to the reduced antibody solution at a 5:1 to 20:1 molar excess of the drug.[]

-

Incubate the reaction for 1-2 hours at room temperature with gentle mixing.[][17]

-

Quench the reaction by adding a thiol-containing molecule, such as cysteine or N-acetylcysteine, to cap any unreacted maleimide groups.[]

-

Purify the ADC from unreacted drug and other reagents using size-exclusion chromatography or tangential flow filtration.

Conclusion

This compound is a powerful and versatile tool in the field of bioconjugation. Its heterobifunctional nature, coupled with the well-characterized and efficient chemistries of its maleimide and hydrazide groups, provides researchers with a reliable method for creating a wide range of biomolecular conjugates. By understanding the underlying chemical principles and carefully controlling the reaction conditions, scientists and drug developers can harness the full potential of BMPH to advance their research and therapeutic development goals.

References

-

Wikipedia. (2023, December 19). Hydrazone. Retrieved from [Link]

-

PubChem. (n.d.). 3-Maleimidopropionic acid. Retrieved from [Link]

-

Gobles Chem. (2026, January 9). Mastering Bioconjugation with 3-Maleimidopropionic Acid: A Supplier's Guide. Retrieved from [Link]

- Wang, F., & Sacchettini, J. C. (2007). Mechanism of thioamide drug action against tuberculosis and leprosy. Proceedings of the National Academy of Sciences, 104(12), 4856-4861.

-

ResearchGate. (n.d.). a Formation of β-maleimidopropionic acid hydrazide (BMPH)-functionalized mercaptopropyl-MSN. Retrieved from [Link]

-

Creative Biolabs. (n.d.). β-Maleimidopropionic Acid Hydrazide (BMPH). Retrieved from [Link]

-

Chemistry LibreTexts. (2025, February 24). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). Hydrolytic stability of 8armPEG10k-maleimide at 37 C and different.... Retrieved from [Link]

- Sankaran, S., et al. (2022).

- Kalia, J., & Raines, R. T. (2008). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH.

- Agarwal, P., & Bertozzi, C. R. (2015). Methods for site-specific drug conjugation to antibodies.

- Fontaine, S. D., et al. (2015). Long-Term Stabilization of Maleimide–Thiol Conjugates.

-

Iright. (n.d.). Thermo Fisher, 22297, BMPH (N-β-maleimidopropionic acid hydrazide). Retrieved from [Link]

-

JoVE. (2025, May 22). Video: Aldehydes and Ketones to Alkanes: Wolff–Kishner Reduction. Retrieved from [Link]

- Biess-Pirot, C., et al. (2000). Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs.

-

Professor Dave Explains. (2020, August 8). 102. Aldehydes & Ketones: Reactions Part #3 Hydrazones, Related Compounds & the Wittig Reaction. Retrieved from [Link]

- Hafikin, M. H., et al. (2021). Mechanism of Action, Resistance, Synergism, and Clinical Implications of Delamanid Against Multidrug-Resistant Mycobacterium tuberculosis. Frontiers in microbiology, 12, 738299.

Sources

- 1. Thermo Scientific BMPH (N- -maleimidopropionic acid hydrazide) 50 mg | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.com]

- 2. chemimpex.com [chemimpex.com]

- 3. β-Maleimidopropionic Acid Hydrazide (BMPH) - Creative Biolabs [creative-biolabs.com]

- 4. vectorlabs.com [vectorlabs.com]

- 5. bachem.com [bachem.com]

- 6. 3-Maleimidopropanoic acid - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Hydrazone - Wikipedia [en.wikipedia.org]

- 11. Carbonyl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - DE [thermofisher.com]

- 12. iright.com [iright.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Video: Aldehydes and Ketones to Alkanes: Wolff–Kishner Reduction [jove.com]

- 15. nbinno.com [nbinno.com]

- 17. broadpharm.com [broadpharm.com]

3-maleimidopropionic acid hydrazide structure and properties

An In-Depth Technical Guide to 3-Maleimidopropionic Acid Hydrazide: Structure, Properties, and Advanced Bioconjugation Protocols

Introduction: The Power of Heterobifunctional Crosslinking

In the intricate fields of drug development, diagnostics, and proteomics, the ability to specifically and stably link different biomolecules is paramount. This compound, commonly known by its synonym BMPH (N-β-maleimidopropionic acid hydrazide), has emerged as a cornerstone reagent for such advanced bioconjugation strategies.[1][2] It is a heterobifunctional crosslinker, meaning it possesses two distinct reactive groups at opposite ends of a short, non-cleavable spacer arm. This dual reactivity allows for the controlled, sequential conjugation of two different types of molecules, minimizing the formation of undesirable homodimers or polymers that can plague experiments using homobifunctional crosslinkers.[3]

The power of BMPH lies in its specific pairing of reactive moieties: a maleimide group that targets sulfhydryls (thiols) and a hydrazide group that targets carbonyls (aldehydes and ketones). This makes it exceptionally well-suited for one of the most common and powerful applications in bioconjugation: linking sulfhydryl-containing molecules like proteins or peptides to glycoproteins.[4] This guide, intended for researchers and drug development professionals, provides a deep dive into the core chemistry of BMPH, its physicochemical properties, and detailed, field-tested protocols for its successful application.

Core Chemistry and Mechanism of Action

Understanding the reactivity of each functional group is critical to designing robust and reproducible conjugation workflows. The choice of reaction conditions, particularly pH, dictates the specificity and efficiency of the entire process.

The Maleimide Moiety: Targeting Sulfhydryls

The maleimide group is highly reactive towards sulfhydryl groups, found in the side chains of cysteine residues in proteins. The reaction proceeds via a Michael addition mechanism, forming a stable, covalent thioether bond.[5][6]

-

pH Specificity is Key: The reaction is highly chemoselective for thiols within a pH range of 6.5 to 7.5.[3][5][6] At a neutral pH of 7.0, the reaction rate with thiols is approximately 1,000 times faster than with primary amines.[6][7] This selectivity is crucial for site-specific modification of proteins.

-

Causality of pH Control: Below pH 6.5, the thiol group (-SH) is largely protonated and less nucleophilic, slowing the reaction rate. Above pH 7.5-8.5, the maleimide ring becomes susceptible to hydrolysis into a non-reactive maleamic acid, and it begins to react competitively with primary amines (e.g., lysine residues).[5][7] Therefore, maintaining the pH between 6.5 and 7.5 is a self-validating step to ensure target specificity and reagent stability.

-

Bond Stability: The resulting thioether linkage is highly stable and not reversible under typical biological conditions, ensuring the integrity of the final conjugate.[5]

The Hydrazide Moiety: Targeting Carbonyls

The hydrazide group reacts with aldehydes and ketones to form a stable hydrazone bond.[8] While proteins do not typically contain native aldehyde groups, they can be easily and selectively generated on the carbohydrate moieties of glycoproteins.

-

Generating the Target: The most common method for creating reactive aldehydes on glycoproteins is the mild oxidation of vicinal diols in their sugar residues (e.g., sialic acid) using sodium meta-periodate (NaIO₄).[9][10] This process cleaves the carbon-carbon bond between adjacent hydroxyl groups, yielding two aldehyde groups.[11]

-

pH-Dependent Reaction: The formation of the hydrazone bond is most efficient in a slightly acidic to neutral buffer, typically between pH 5.0 and 7.0.[11] This condition facilitates the nucleophilic attack of the hydrazide on the carbonyl carbon.

-

Hydrazone Bond Stability: The resulting hydrazone bond, while a type of Schiff base, is significantly more stable than linkages formed with simple primary amines, making it suitable for most applications without the need for further reduction.[11]

Figure 1. Reaction chemistries of the BMPH crosslinker.

Physicochemical and Handling Properties

Proper handling and storage are essential for maintaining the reactivity of BMPH. The compound is sensitive to moisture, which can lead to the hydrolysis of the maleimide group.

| Property | Value | Source(s) |

| Synonyms | BMPH, N-β-maleimidopropionic acid hydrazide | [1][12] |

| Molecular Formula | C₇H₉N₃O₃ · CF₃CO₂H | |

| Molecular Weight | 297.19 g/mol | [12] |

| Reactive Groups | Maleimide, Hydrazide | |

| Reactive Towards | Sulfhydryls (-SH), Carbonyls (-CHO) | |

| Spacer Arm Length | 8.1 Å | [13] |

| Solubility | Water Soluble | [4] |

| Appearance | White to off-white powder | |

| Storage | 2-8°C, desiccated | [1] |

Expert Insight on Handling: Always allow the vial to equilibrate to room temperature before opening to prevent condensation of moisture inside. Stock solutions are not recommended due to the potential for hydrolysis; solutions should be made fresh immediately before use.

Experimental Protocol: Two-Step Conjugation of a Thiol-Containing Protein to a Glycoprotein

This protocol describes the most common application for BMPH: the specific and sequential conjugation of a glycoprotein (e.g., an antibody) to a sulfhydryl-containing protein (e.g., an enzyme or peptide). The workflow is designed to maximize efficiency and specificity by separating the two reaction steps.

Figure 2. Two-step glycoprotein-protein conjugation workflow.

Part 1: Generation of Aldehyde Groups on the Glycoprotein

This initial step uses sodium meta-periodate to create the carbonyl targets for the hydrazide moiety of BMPH.

Materials:

-

Glycoprotein (e.g., IgG antibody)

-

Sodium Meta-Periodate (NaIO₄)

-

Oxidation Buffer: 0.1 M Sodium Acetate, pH 5.5[9]

-

Desalting column or dialysis cassette (e.g., 7K MWCO)

Procedure:

-

Prepare Glycoprotein: Dissolve the glycoprotein to a concentration of 1-10 mg/mL in Oxidation Buffer.[9]

-

Prepare Oxidant: Immediately before use, prepare a fresh solution of NaIO₄ in the Oxidation Buffer. The final concentration will determine the extent of oxidation.

-

Initiate Oxidation: Add the NaIO₄ solution to the glycoprotein solution. A common starting point is a 20-fold molar excess of NaIO₄ over the glycoprotein.

-

Incubate: Incubate the reaction for 20-30 minutes at room temperature, protected from light. Periodate is light-sensitive.

-

Quench and Purify: Stop the reaction and remove excess periodate. This is a critical step as residual periodate can interfere with subsequent steps. Immediately purify the oxidized glycoprotein using a desalting column or dialysis against the desired buffer for the next step (e.g., Coupling Buffer, pH 6.0-7.0).

Part 2: Reaction of Oxidized Glycoprotein with BMPH

Here, the hydrazide end of BMPH is conjugated to the newly formed aldehyde groups on the glycoprotein.

Materials:

-

Oxidized Glycoprotein from Part 1

-

BMPH (this compound)

-

Coupling Buffer: 0.1 M MES, 0.9% NaCl, pH 6.0 (or similar non-amine, non-carboxylate buffer)

-

Anhydrous DMSO or DMF for dissolving BMPH

-

Desalting column

Procedure:

-

Prepare BMPH Solution: Immediately before use, dissolve BMPH in a small amount of DMSO to create a concentrated stock (e.g., 10-20 mM).

-

Initiate Conjugation: Add a 50- to 100-fold molar excess of the BMPH solution to the oxidized glycoprotein solution.

-

Incubate: Allow the reaction to proceed for 2-4 hours at room temperature.

-

Purify: Remove excess, unreacted BMPH using a desalting column equilibrated with the buffer for the final conjugation step (e.g., Thiol Reaction Buffer, pH 7.2). This creates a maleimide-activated glycoprotein intermediate.

Part 3: Conjugation to Thiol-Containing Protein

This final step links the maleimide-activated glycoprotein to the cysteine residues of the target protein.

Materials:

-

Maleimide-activated Glycoprotein from Part 2

-

Thiol-containing protein

-

Thiol Reaction Buffer: 100 mM Phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.2.

-

(Optional) TCEP (Tris(2-carboxyethyl)phosphine) for disulfide reduction

-

Quenching Solution: Cysteine or β-mercaptoethanol (BME)

Procedure:

-

(Optional) Reduce Disulfides: If the target protein has few accessible free thiols, its internal disulfide bonds may need to be reduced. Dissolve the protein in Thiol Reaction Buffer and add a 10- to 20-fold molar excess of TCEP. Incubate for 30-60 minutes at room temperature.

-

Final Conjugation: Combine the maleimide-activated glycoprotein with the thiol-containing protein in Thiol Reaction Buffer. A typical starting point is a 1:1 molar ratio, but this should be optimized for the specific application.

-

Incubate: React for 2 hours at room temperature or overnight at 4°C.[14]

-

Quench Reaction: Add a quenching agent like free cysteine or BME to a final concentration of ~20 mM to react with and cap any unreacted maleimide groups. Incubate for 20 minutes.

-

Final Purification: Purify the final conjugate from excess reagents and unreacted proteins using size exclusion chromatography (SEC) or affinity chromatography, depending on the nature of the biomolecules. The success of the conjugation can be verified by SDS-PAGE, which will show a shift in the molecular weight corresponding to the newly formed conjugate.

References

-

Kalia, J., & Raines, R. T. (2008). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. Angewandte Chemie International Edition, 47(38), 7523-7526. The search result provided is for a PMC free-to-read version, however, providing a direct link to the publisher is often preferred. A general search can locate the publisher's version. For this reference, a placeholder URL to the journal is provided: [Link]

-

de Souza, R. M., et al. (2019). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. ACS Omega, 4(8), 13386-13394. Retrieved from [Link]

-

Iright. (n.d.). Thermo Fisher, 22297, BMPH (N-β-maleimidopropionic acid hydrazide). Retrieved from [Link]

-

The Organic Chemistry Tutor. (2020, August 8). Aldehydes & Ketones: Reactions Part #3 Hydrazones, Related Compounds & the Wittig Reaction. YouTube. Retrieved from [Link]

-

Creative Biolabs. (n.d.). β-Maleimidopropionic Acid Hydrazide (BMPH). Retrieved from [Link]

-

Hopax. (2026, January 9). Mastering Bioconjugation with 3-Maleimidopropionic Acid: A Supplier's Guide. Retrieved from [Link]

-

Popplewell, J. F., et al. (2009). Fabrication of Carbohydrate Surfaces by Using Nonderivatised Oligosaccharides, and their Application to Measuring the Assembly of Sugar-Protein Complexes. ChemBioChem, 10(7), 1236-1244. A link to the specific research paper on ResearchGate is provided: [Link]

-

Wikipedia. (n.d.). Hydrazone. Retrieved from [Link]

-

PubChem. (n.d.). 3-Maleimidopropionic acid. Retrieved from [Link]

-

Wang, S., et al. (2015). Pre-staining of glycoprotein in SDS-PAGE by the synthesis of a new hydrazide derivative. Proteomics, 15(20), 3585-3589. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Glycan Labeling. Retrieved from [Link]

-

Sigma-Aldrich. (n.d.). BMPH (N-(β-maleimidopropionic acid) hydrazide, trifluoroacetic acid salt) - Chinese site version. Retrieved from [Link]

-

ResearchGate. (n.d.). Formation of β-maleimidopropionic acid hydrazide (BMPH)-functionalized mercaptopropyl-MSN. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. β-Maleimidopropionic Acid Hydrazide (BMPH) - Creative Biolabs [creative-biolabs.com]

- 3. This compound | 359436-60-5 | Benchchem [benchchem.com]

- 4. Thermo Scientific BMPH (N- -maleimidopropionic acid hydrazide) 50 mg | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.com]

- 5. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 6. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 7. vectorlabs.com [vectorlabs.com]

- 8. Hydrazone - Wikipedia [en.wikipedia.org]

- 9. help.lumiprobe.com [help.lumiprobe.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Carbonyl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]

- 12. scbt.com [scbt.com]

- 13. iright.com [iright.com]

- 14. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]

- 15. biotium.com [biotium.com]

An In-Depth Technical Guide to the Synthesis of 3-Maleimidopropionic Acid Hydrazide (BMPH)

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-maleimidopropionic acid hydrazide (BMPH), a heterobifunctional crosslinking agent pivotal in bioconjugation and pharmaceutical development. Designed for researchers, chemists, and drug development professionals, this document details two robust synthetic pathways: a traditional two-step method involving an ester intermediate and a direct one-step carbodiimide-mediated coupling. The guide emphasizes the chemical principles, experimental causality, and critical parameters that ensure high yield and purity. Detailed, step-by-step protocols, purification strategies, and characterization benchmarks are provided to empower researchers with the practical knowledge required for successful synthesis.

Introduction: The Strategic Importance of BMPH

This compound (BMPH), also known as N-(β-maleimidopropionic acid) hydrazide, is a cornerstone reagent in the field of bioconjugation.[1] Its value lies in its heterobifunctional architecture, which features two distinct reactive moieties at opposite ends of a short spacer arm:

-

A Maleimide Group: This group exhibits high specificity for sulfhydryl (thiol) groups, typically found in cysteine residues of proteins and peptides. The reaction, a Michael addition, proceeds efficiently under mild physiological conditions (pH 6.5-7.5) to form a stable, covalent thioether bond.[2]

-

A Hydrazide Group: This nucleophilic group is reactive towards carbonyl compounds (aldehydes and ketones). Aldehydes can be generated on glycoproteins through gentle periodate oxidation of sialic acid residues, enabling specific conjugation to the carbohydrate portions of biomolecules.[2]

This dual reactivity allows for the precise and controlled linkage of sulfhydryl-containing molecules (like peptides or antibodies) to glycosylated proteins or other aldehyde-tagged molecules, making BMPH an invaluable tool in the construction of antibody-drug conjugates (ADCs), diagnostic probes, and immobilized protein systems.[1][3]

This guide provides a detailed exploration of its chemical synthesis, moving beyond a simple recitation of steps to explain the underlying principles that govern reaction success.

Chemical Synthesis Pathways: A Comparative Analysis

The synthesis of BMPH from its precursor, 3-maleimidopropionic acid, centers on the conversion of a carboxylic acid to a carboxylic acid hydrazide. Two primary, field-proven strategies are presented herein. The choice between them depends on available reagents, desired scale, and tolerance for intermediate purification steps.

Pathway 1: Two-Step Synthesis via an Ester Intermediate

This classical approach is highly reliable and involves (I) the esterification of 3-maleimidopropionic acid, followed by (II) hydrazinolysis of the resulting ester.

-

Expertise & Experience: This pathway is often favored because it isolates the sensitive maleimide group from the potentially harsh conditions of direct acid-to-hydrazide conversion. Esterification is a high-yielding, well-understood reaction, and the subsequent hydrazinolysis of an unhindered ester is typically clean and efficient.[4] The intermediate ester is also generally easier to purify by chromatography than the starting carboxylic acid.

Pathway 2: One-Step Synthesis via Carbodiimide Activation

This modern approach utilizes a coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to directly form the amide bond between the carboxylic acid and hydrazine.

-

Expertise & Experience: The one-step method offers increased efficiency by reducing the number of synthetic and purification steps. EDC is a "zero-length" coupling agent, meaning no atoms from the agent are incorporated into the final product.[2] A key advantage is that the urea byproduct of EDC is water-soluble, simplifying its removal during workup. This reaction is performed under mild conditions, which is crucial for preserving the integrity of the maleimide ring.

Below is a visual representation of the two synthetic routes.

Diagram 1. Comparative overview of the two primary synthesis pathways for BMPH.

Critical Consideration: Stability of the Maleimide Moiety

A successful synthesis of BMPH hinges on preserving the integrity of the maleimide's five-membered ring. This ring is an electrophilic Michael acceptor, but it is also susceptible to hydrolysis, particularly under basic conditions (pH > 7.5).

-

Causality: The carbonyl groups of the imide functionality render the ring susceptible to nucleophilic attack by hydroxide ions. This opens the ring to form an unreactive maleamic acid derivative, which can no longer participate in thiol conjugation.

Sources

Foreword: The Enduring Relevance of a Classic Reaction

An In-depth Technical Guide to the Hydrazide-Carbonyl Reaction Mechanism

In the landscape of modern bioconjugation and drug development, few reactions offer the blend of simplicity, versatility, and stimuli-responsive character as the condensation of a hydrazide with a carbonyl group. The resulting hydrazone linkage is not merely a covalent bond; it is a dynamic synthon, a molecular switch that has been masterfully exploited to create sophisticated systems for targeted drug delivery, biomolecular labeling, and the construction of advanced materials. This guide moves beyond a superficial overview to provide an in-depth exploration of the core mechanism, the subtle yet powerful factors that govern its kinetics, and the practical considerations essential for its successful application in research and development. Herein, we dissect the causality behind the experimental choices, offering a framework for not just performing the reaction, but truly understanding and manipulating it.

The Core Mechanism: A Tale of Two Steps

The formation of a hydrazone from a hydrazide and an aldehyde or ketone is a reversible condensation reaction.[1] At its heart, the mechanism is a classic example of nucleophilic addition to a carbonyl, followed by dehydration.

Step 1: Nucleophilic Addition The reaction initiates with the nucleophilic attack of the terminal, more basic nitrogen atom of the hydrazide on the electrophilic carbonyl carbon.[1] This is a rapid and reversible step that leads to the formation of a neutral tetrahedral intermediate known as a carbinolhydrazine (or hemiaminal).[1]

Step 2: Acid-Catalyzed Dehydration The carbinolhydrazine intermediate is inherently unstable. Its elimination of a water molecule to form the stable carbon-nitrogen double bond (C=N) of the hydrazone is the thermodynamic driving force of the reaction.[1] This dehydration step is typically the rate-limiting step of the overall process at neutral pH and is subject to general acid catalysis.[1][2][3] The acid protonates the hydroxyl group of the intermediate, converting it into a good leaving group (H₂O), which facilitates its departure and the subsequent formation of the π-bond.[2][4]

Caption: Aniline-catalyzed pathway for hydrazone formation.

Structural Effects on Reactivity and Stability

The structure of both the carbonyl and hydrazide precursors profoundly impacts reaction rates and the stability of the final product.

| Factor | Effect on Reaction Rate | Effect on Hydrazone Stability | Rationale |

| Carbonyl Partner | Aromatic Aldehyde > Aliphatic Aldehyde > Ketone | Aromatic > Aliphatic | Aromatic aldehydes benefit from resonance stabilization of the resulting hydrazone. [4]Ketones are sterically more hindered and electronically less reactive than aldehydes. |

| Substituents on Carbonyl | Electron-withdrawing groups increase rate. | Electron-withdrawing groups decrease stability (more susceptible to hydrolysis). | Electron-withdrawing groups enhance the electrophilicity of the carbonyl carbon. [5] |

| Hydrazide Partner | Groups that increase nucleophilicity (e.g., electron-donating) increase the rate. | Generally less impactful than the carbonyl partner's structure. | A more nucleophilic hydrazine will attack the carbonyl more readily. |

| Neighboring Groups | Neighboring acid/base groups can dramatically increase rates. | Can be engineered for specific cleavage properties. | Intramolecular catalysis can occur, where a nearby group facilitates proton transfer during the dehydration step, accelerating the reaction even at neutral pH. [6] |

The Dynamic Bond: Stability and pH-Triggered Cleavage

The reversibility of the hydrazone bond is not a liability but its most powerful feature, particularly in drug delivery. [1][7]The bond's stability is exquisitely pH-dependent.

-

At Physiological pH (~7.4): Hydrazone linkages, especially those derived from aromatic aldehydes, are generally stable, with half-lives that can extend for many hours or days. [4][7]This is crucial for applications like antibody-drug conjugates (ADCs), ensuring the drug conjugate remains intact in the bloodstream, minimizing off-target toxicity. [8]* At Acidic pH (4.5 - 6.5): In the mildly acidic environments of endosomes, lysosomes, or the tumor microenvironment, the hydrolysis reaction is accelerated. [9]The mechanism is the microscopic reverse of formation: protonation of the imine nitrogen followed by nucleophilic attack of water. [4]This pH-triggered cleavage releases the conjugated molecule (e.g., a cytotoxic drug) precisely at the desired site of action. [7][10] Studies have shown that alkyl hydrazones are 10² to 10³-fold more sensitive to hydrolysis than analogous oximes, making the choice of linker critical for tuning the release profile of a drug. [7][11]

Field-Proven Methodology: Experimental Protocol for Protein Labeling

This protocol describes a representative aniline-catalyzed hydrazone ligation for labeling a protein functionalized with a 6-hydrazinonicotinamide (HYNIC) group using a benzaldehyde-modified fluorescent dye. [12][13]

Materials

-

HYNIC-functionalized protein (e.g., 100 µM stock in reaction buffer)

-

Benzaldehyde-functionalized label (e.g., 2 mM stock in reaction buffer or DMSO)

-

Reaction Buffer: 0.1 M Sodium Phosphate, pH 7.0

-

Catalyst: 200 mM Aniline stock in reaction buffer (freshly prepared)

-

Quenching Reagent: 5 M Acetone in water

-

Purification System: Size-exclusion chromatography (e.g., NAP-5 column) or RP-HPLC

Step-by-Step Protocol

-

Reactant Preparation: In a microcentrifuge tube, add the HYNIC-protein stock solution to achieve a final concentration of 30-50 µM.

-

Label Addition: Add the benzaldehyde-label stock solution to the protein solution to achieve a final concentration of 1.2-5 molar equivalents relative to the protein.

-

Catalyst Initiation: Add the aniline stock solution to the reaction mixture to a final concentration of 10-100 mM. [13]Mix gently by pipetting.

-

Incubation: Allow the reaction to proceed at room temperature for 30-90 minutes. The reaction can be monitored over time by taking aliquots and analyzing via RP-HPLC or UV-Vis spectroscopy (monitoring the appearance of the hydrazone chromophore, typically around 350-370 nm). [13]5. Quenching (Optional): If a large excess of the aldehyde label is used, the reaction can be quenched by adding an excess of a simple carbonyl compound like acetone to consume any remaining HYNIC groups.

-

Purification: Remove the excess label and aniline catalyst by passing the reaction mixture through a size-exclusion column equilibrated with the desired storage buffer (e.g., PBS pH 7.4).

-

Characterization: Confirm the final conjugate's identity and purity via ESI-MS (to verify molecular weight) and UV-Vis spectroscopy (to determine the degree of labeling). [12]

Caption: Experimental workflow for protein labeling via hydrazone ligation.

Characterization: Validating Hydrazone Formation

Confirmation of a successful conjugation is paramount. A multi-faceted analytical approach provides a self-validating system for characterization.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is the gold standard for confirming the final molecular weight of the conjugate, providing direct evidence of the covalent linkage. [12][14]* Nuclear Magnetic Resonance (NMR) Spectroscopy: For small molecule conjugations, ¹H-NMR is invaluable for identifying the characteristic azomethine proton (-N=CH-) signal, which typically appears as a singlet between 7.5-8.5 ppm. [14][15]¹³C-NMR will show the disappearance of the carbonyl carbon signal and the appearance of the imine carbon signal. [14]* Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can track the disappearance of the strong carbonyl (C=O) stretching band (typically ~1700 cm⁻¹) from the starting material and the appearance of the C=N stretching band (~1620-1650 cm⁻¹) in the product. [14][15]* UV-Visible Spectroscopy: The formation of the hydrazone often creates a new conjugated system, resulting in a distinct UV-Vis absorbance peak that can be used to monitor the reaction kinetics in real-time and to quantify the degree of labeling in the final product. [13][16]

Conclusion: A Tunable Tool for Modern Science

The reaction between hydrazides and carbonyls is far more than a simple method for forming a C=N bond. It is a highly tunable and dynamic chemical transformation whose rate, stability, and reversibility can be precisely controlled through rational manipulation of pH, catalysis, and reactant structure. This level of control has cemented the hydrazone linkage as an indispensable tool in the arsenals of drug development professionals and chemical biologists. Its application as a pH-sensitive cleavable linker in ADCs and other targeted therapies is a testament to how a fundamental understanding of reaction mechanisms can be translated into life-saving technologies. As we continue to demand more sophisticated and responsive chemical systems, the venerable hydrazone ligation is poised to remain at the forefront of innovation.

References

-

Dirksen, A., & Dawson, P. E. (2008). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. National Institutes of Health. [Link]

-

Al-Bayati, Z. A. F., & Al-Amiery, A. A. (2022). Application of Hydrazones in Biomedical Research. IntechOpen. [Link]

-

Kalhapure, R. S., & Govender, T. (2016). Hydrazone linkages in pH responsive drug delivery systems. Ovid. [Link]

-

Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. PubMed - NIH. [Link]

-

Wikipedia. (n.d.). Hydrazone. Wikipedia. [Link]

-

Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. ResearchGate. [Link]

-

Kalhapure, R. S., et al. (2017). Hydrazone linkages in pH responsive drug delivery systems. PubMed. [Link]

-

Bohrium. (2017). hydrazone-linkages-in-ph-responsive-drug-delivery-systems. Ask this paper. [Link]

-

Kalia, J., & Raines, R. T. (2011). Hydrolytic Stability of Hydrazones and Oximes. National Institutes of Health. [Link]

-

Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Academia.edu. [Link]

-

LibreTexts Chemistry. (2020). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. LibreTexts. [Link]

-

McKinnon, D. D., et al. (2014). Bis-Aliphatic Hydrazone-Linked Hydrogels Form Most Rapidly at Physiological pH. ACS Publications. [Link]

-

Dirksen, A., et al. (2008). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. ACS Publications. [Link]

-

Viggiano, A. A., et al. (2004). Gas-Phase Kinetics and Mechanism of the Reactions of Protonated Hydrazine with Carbonyl Compounds. ACS Publications. [Link]

-

Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. ACS Publications. [Link]

-

Bibi, S., et al. (2022). Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. National Institutes of Health. [Link]

-

Rashidian, M., et al. (2013). Fast Alpha Nucleophiles: Structures that Undergo Rapid Hydrazone/Oxime Formation at Neutral pH. ACS Publications. [Link]

-

Roberts, M. J., & Matzger, A. J. (2021). Tuning the Dynamics of Boronic Acid Hydrazones and Oximes with pH and Redox Control. ChemRxiv. [Link]

-

Al-Hilal, T. A., et al. (2016). Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers. National Institutes of Health. [Link]

-

ResearchGate. (n.d.). Mechanism for hydrazone formation from carbonyl and hydrazine compound. ResearchGate. [Link]

-

Hameed, A., et al. (2017). Synthesis, Crystal Structures and Spectroscopic Properties of Triazine-Based Hydrazone Derivatives. MDPI. [Link]

-

ResearchGate. (2013). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. ResearchGate. [Link]

-

Rashidian, M., et al. (2013). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. National Institutes of Health. [Link]

-

de Oliveira, C. S., et al. (2023). Synthesis and Characterization of Novel Hydrazone Complexes: Exploring DNA/BSA Binding and Antimicrobial Potential. National Institutes of Health. [Link]

-

Tuncel, S., et al. (2023). Synthesis and Optical Characterization of Hydrazone-Substituted Push–Pull-Type NLOphores. ACS Publications. [Link]

-

Chen, F., et al. (2018). Catalyst free hydrazone ligation for protein labeling and modification using electron-deficient benzaldehyde reagents. Royal Society of Chemistry. [Link]

-

Khan Academy. (2013). Formation of oximes and hydrazones. YouTube. [Link]

-

Chemistry Stack Exchange. (2021). How is the hydrazone formed in the Wolff-Kishner reduction? Stack Exchange. [Link]

-

CONICET Digital. (2013). Synthesis and characterization of a series of isoniazid hydrazones. Repositorio Institucional CONICET. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Catalyst free hydrazone ligation for protein labeling and modification using electron-deficient benzaldehyde reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hydrazone - Wikipedia [en.wikipedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Hydrazone linkages in pH responsive drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ijprajournal.com [ijprajournal.com]

- 11. Hydrolytic stability of hydrazones and oximes [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and Characterization of Novel Hydrazone Complexes: Exploring DNA/BSA Binding and Antimicrobial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Solubility and Stability of BMPH (N-β-maleimidopropionic acid hydrazide)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-β-maleimidopropionic acid hydrazide (BMPH) is a heterobifunctional crosslinker integral to the field of bioconjugation, enabling the covalent linkage of sulfhydryl-containing molecules to carbonyl-containing molecules. Its utility in the development of antibody-drug conjugates (ADCs), diagnostic assays, and other protein modifications hinges on a comprehensive understanding of its chemical properties, particularly its solubility and stability. This guide provides a detailed exploration of the factors governing the solubility of BMPH in various solvent systems and the critical parameters influencing the stability of its reactive maleimide and hydrazide moieties. By elucidating the chemical principles that underpin its behavior, this document aims to equip researchers with the knowledge necessary to optimize conjugation protocols, ensure reproducibility, and maximize the efficiency of their scientific endeavors.

Introduction to BMPH: A Versatile Heterobifunctional Crosslinker

BMPH is a chemical reagent characterized by two distinct reactive groups at opposite ends of a short spacer arm: a maleimide group and a hydrazide group. This dual functionality allows for a two-step, controlled conjugation process. The maleimide group exhibits high specificity for sulfhydryl groups (thiols), commonly found in the cysteine residues of proteins and peptides, forming a stable thioether bond.[1] Concurrently, the hydrazide group reacts with carbonyl groups (aldehydes and ketones) to form a stable hydrazone linkage.[1] Aldehyde groups can be generated on glycoproteins through the oxidation of sugar moieties, making BMPH an invaluable tool for linking proteins to glycosylated molecules.[1]

The spacer arm of BMPH is relatively short, with an estimated length of 8.1 Å, which can be a critical consideration in applications where proximity between the conjugated molecules is desired.[2] The trifluoroacetic acid (TFA) salt form of BMPH is a common commercially available variant.

Solubility of BMPH: A Practical Guide

A thorough understanding of a crosslinker's solubility is paramount for successful conjugation, as it directly impacts reaction efficiency and the potential for aggregation of biomolecules. While BMPH is generally described as water-soluble, its solubility is influenced by the solvent system, pH, and the presence of co-solvents.[3]

Aqueous Solubility

BMPH is soluble in aqueous buffers. The presence of the polar hydrazide group and the carboxyl group in the propionic acid linker contribute to its affinity for aqueous environments. However, the maleimide group itself possesses some hydrophobic character. For practical applications, preparing a stock solution of BMPH in an organic solvent and then diluting it into the aqueous reaction buffer is a common practice.[1]

Organic Solvent Solubility

For creating concentrated stock solutions, organic solvents are often preferred. BMPH is typically soluble in polar aprotic solvents such as:

These solvents can dissolve BMPH at concentrations suitable for most conjugation reactions (e.g., 10-50 mM).[1] It is crucial to use anhydrous (dry) solvents, as the maleimide group is susceptible to hydrolysis, a process accelerated by the presence of water.

The solubility of related compounds provides further insight. Hydrazine and its derivatives are generally soluble in water and polar organic solvents like ethanol and methanol.[4][5][6] The solubility of hydrazones, the product of the reaction between a hydrazide and a carbonyl, can vary significantly based on their overall molecular structure.[7] N-substituted maleimides also exhibit a range of solubilities in organic solvents, influenced by the nature of the substituent.[8]

Table 1: Qualitative Solubility of BMPH in Common Solvents

| Solvent | Solubility | Notes |

| Water | Soluble | Solubility is pH-dependent. |

| Dimethylformamide (DMF) | Soluble | Recommended for preparing stock solutions.[1] |

| Dimethyl sulfoxide (DMSO) | Soluble | Recommended for preparing stock solutions.[1] |

| Ethanol | Appreciable Solubility | Based on the solubility of similar hydrazide compounds.[4] |

| Methanol | Appreciable Solubility | Based on the solubility of similar hydrazide compounds.[4] |

| Acetonitrile | Limited information available | May be less effective than DMF or DMSO for high concentrations. |

Protocol for Solubilizing BMPH

Objective: To prepare a stock solution of BMPH for use in a bioconjugation reaction.

Materials:

-

BMPH (trifluoroacetic acid salt)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Vortex mixer

-

Microcentrifuge

Procedure:

-

Equilibrate the vial of BMPH to room temperature before opening to prevent condensation of moisture, which can lead to hydrolysis.

-

Briefly centrifuge the vial to ensure all the powder is at the bottom.

-

Add the required volume of anhydrous DMF or DMSO to the vial to achieve the desired stock solution concentration (e.g., 10-50 mM).[1]

-

Vortex the vial until the BMPH is completely dissolved. Gentle warming may be applied if necessary, but prolonged heating should be avoided.

-

Use the freshly prepared stock solution immediately for the conjugation reaction. Storage of BMPH in solution is not recommended due to the potential for hydrolysis.

Stability of BMPH: Understanding and Mitigating Degradation

The stability of BMPH is a critical factor that dictates its reactivity and the success of conjugation. The maleimide ring is the more labile of the two reactive moieties and is susceptible to hydrolysis, especially at elevated pH.

pH-Dependent Stability of the Maleimide Group

The maleimide group's reactivity and stability are highly dependent on the pH of the aqueous environment.

-

Acidic to Neutral pH (pH < 6.5): The maleimide group is relatively stable. However, the reaction with thiols is slower at more acidic pH values.

-

Optimal Reaction pH (pH 6.5 - 7.5): This pH range represents a compromise between maleimide stability and efficient thiol-maleimide conjugation. At pH 7.0, the reaction of a maleimide with a sulfhydryl group is approximately 1,000 times faster than its reaction with a primary amine. This selectivity is a key advantage of maleimide chemistry.

-

Alkaline pH (pH > 7.5): The rate of maleimide hydrolysis increases significantly with increasing pH.[9][10] This ring-opening reaction forms a maleamic acid derivative that is unreactive towards sulfhydryl groups.[9] Additionally, at pH values above 7.5, the maleimide group can also react with primary amines, such as the lysine residues in proteins, leading to a loss of specificity.

The hydrolysis of the maleimide ring is a first-order reaction with respect to the hydroxide ion concentration in the pH range of 7 to 9.[11]

Diagram 1: pH-Dependent Reactions of the Maleimide Group

Caption: Reaction pathways of the BMPH maleimide group at different pH ranges.

Temperature and Storage Stability

For long-term storage, BMPH should be kept as a desiccated powder at 2-8°C. It is sensitive to moisture, and exposure to humid environments should be minimized. Vials should be brought to room temperature before opening to prevent water condensation.

As with most chemical reactions, the rate of maleimide hydrolysis is temperature-dependent. Higher temperatures will accelerate the rate of hydrolysis.[9] Therefore, conjugation reactions are often performed at room temperature or 4°C to balance reaction kinetics with crosslinker stability.[1]

Stability of the Hydrazide Group and Hydrazone Linkage

The hydrazide group is generally more stable than the maleimide group under typical bioconjugation conditions. The resulting hydrazone bond formed with an aldehyde or ketone is also stable.

Stability of the Thioether Adduct

The thioether bond formed between the maleimide group of BMPH and a sulfhydryl group is generally considered stable. However, under certain conditions, a retro-Michael reaction can occur, leading to the dissociation of the conjugate. The stability of the thioether linkage can be enhanced by the hydrolysis of the succinimide ring to the corresponding succinamic acid, which is less prone to the reverse reaction.[8] This ring-opening is favored at a more basic pH.

Experimental Protocols and Best Practices

Adherence to best practices is crucial for maximizing the efficiency and reproducibility of conjugation reactions involving BMPH.

General Workflow for Protein-Glycoprotein Conjugation

Sources

- 1. assets.fishersci.com [assets.fishersci.com]

- 2. iright.com [iright.com]

- 3. Thermo Scientific BMPH (N- -maleimidopropionic acid hydrazide) 50 mg | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. TABLE 3-2, Physical and Chemical Properties of Hydrazines - Toxicological Profile for Hydrazines - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. HYDRAZINE CAS#: 302-01-2 [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. cdnsciencepub.com [cdnsciencepub.com]

A Comprehensive Technical Guide to the Safe Handling of 3-Maleimidopropionic Acid Hydrazide (BMPH)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety protocols and handling procedures for 3-maleimidopropionic acid hydrazide, often available as a trifluoroacetic acid salt (BMPH). As a heterobifunctional crosslinker, BMPH is an indispensable tool in bioconjugation, diagnostics, and drug development.[1][2] Its utility, however, necessitates a thorough understanding of its chemical nature and potential hazards to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This document outlines the critical aspects of BMPH, from its chemical properties to emergency procedures, grounded in authoritative safety data.

Section 1: Core Chemical and Physical Properties

This compound is a versatile molecule featuring both a maleimide and a hydrazide functional group.[1] The maleimide group selectively reacts with sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins and peptides, to form stable thioether bonds.[1][2] The hydrazide group can react with carbonyls (aldehydes and ketones), which can be generated by oxidizing the sugar moieties of glycoproteins.[3][4] This dual reactivity makes BMPH a valuable crosslinker for creating well-defined bioconjugates.[1]

It is typically supplied as a solid, often as a trifluoroacetic acid salt, and is sensitive to moisture.[3] Proper storage is crucial to maintain its reactivity.

Table 1: Key Chemical and Physical Properties of this compound (as TFA salt)

| Property | Value | Source(s) |

| Synonyms | BMPH, N-β-maleimidopropionic acid hydrazide, 3-Maleimidopropiohydrazide trifluoroacetate | [2] |

| CAS Number | 359436-61-6 | [1][2] |

| Molecular Formula | C₇H₉N₃O₃ · CF₃CO₂H | [3] |

| Molecular Weight | 297.19 g/mol | [3][4] |

| Appearance | Powder | [4] |

| Melting Point | 116-117 °C | [1] |

| Solubility | Soluble in water | [4] |

| Purity | ≥90% to 99% | [1][4] |

| Spacer Arm Length | 8.1 Å | [5][6] |

Section 2: Hazard Identification and Classification

While some supplier safety data sheets (SDS) may classify 3-maleimidopropionic acid N-hydroxysuccinimide ester (BMPS), a related compound, as not hazardous, it is crucial to handle all chemical reagents with care.[7] The hydrazide component of BMPH suggests that it should be handled with caution, as some hydrazide derivatives have known biological activities.[8][9] The maleimide group itself can be problematic, with some maleimides being classified as corrosive and toxic.[10] Therefore, it is prudent to treat BMPH with a degree of caution, assuming it may cause skin, eye, and respiratory irritation.[11][12]

Table 2: Potential Hazard Classifications (Based on structurally related compounds)

| Hazard | GHS Classification | Pictogram | Precautionary Statements |

| Skin Irritation/Corrosion | Category 2 | H315: Causes skin irritation.[12][13] | |

| Eye Irritation/Damage | Category 2 | H319: Causes serious eye irritation.[12][13] | |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) | H335: May cause respiratory irritation.[11][12] | |

| Sensitization | May cause an allergic skin reaction.[14] | H317: May cause an allergic skin reaction.[14] |

Section 3: Protocols for Safe Handling and Storage

Given the potential hazards, a systematic approach to handling and storage is essential to minimize exposure and maintain the chemical's integrity.

Engineering Controls and Ventilation

The primary line of defense is to handle BMPH in a well-ventilated area.[7][11] A certified chemical fume hood is strongly recommended, especially when working with the solid powder, to prevent inhalation of dust particles.[12]

Step-by-Step Handling Protocol

-

Preparation: Before handling, ensure all necessary personal protective equipment (PPE) is readily available and in good condition. Consult the SDS for the specific product you are using.

-

Acclimatization: BMPH is sensitive to moisture and is often stored refrigerated or frozen.[3][11] Before opening, allow the container to equilibrate to room temperature inside a desiccator or a sealed bag with a desiccant.[3] This crucial step prevents condensation from forming inside the vial, which can hydrolyze the maleimide group and reduce its reactivity.

-

Weighing and Solution Preparation: Conduct all weighing and solution preparation within a chemical fume hood.[12] Minimize the generation of dust.[7] Prepare solutions fresh for each use, as storage of stock solutions is generally not recommended.[3]

-

Post-Handling: After use, securely close the container and return it to the recommended storage conditions.[3] Clean all work surfaces thoroughly. Wash hands and any exposed skin with soap and water after handling.[12][13] Do not eat, drink, or smoke in the laboratory.[7]

Storage Requirements

Proper storage is critical for maintaining the stability and reactivity of BMPH.

-

Temperature: Store at 2-8°C or as recommended by the supplier.[1][2][4] Some sources suggest storage in a freezer.[11]

-

Atmosphere: Store in a tightly-closed container, preferably under a dry, inert atmosphere (e.g., argon or nitrogen) and with a desiccant to protect from moisture.[3][7]

-

Incompatibilities: Keep away from strong oxidizing agents.[11]

Section 4: Exposure Control and Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when working with BMPH.

Table 3: Recommended Personal Protective Equipment

| Body Part | Protection | Rationale |

| Eyes/Face | Tight-sealing safety goggles or a face shield.[7] | Protects against dust particles and splashes. |

| Skin | Chemical-resistant gloves (e.g., nitrile) and a lab coat.[7][15] | Prevents skin contact, which can cause irritation.[13] |

| Respiratory | Use in a fume hood. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates may be necessary. | Prevents inhalation of dust, which may cause respiratory irritation.[11][12] |

Section 5: First Aid and Emergency Procedures

In the event of accidental exposure, immediate and appropriate action is critical.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[12][13] Seek medical attention if irritation persists.[13]

-

Skin Contact: Remove contaminated clothing.[7] Wash the affected area thoroughly with soap and plenty of water.[13][15] If skin irritation occurs, seek medical advice.[13]

-

Inhalation: Move the affected person to fresh air.[12][13] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[12]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water.[12] Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Section 6: Spill, Leak, and Disposal Procedures

Spill Containment and Cleanup

In case of a spill, evacuate the area and ensure adequate ventilation.[12] Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[12] Prevent the material from entering drains.[12]

Waste Disposal

Dispose of waste BMPH and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[13] Do not dispose of it in the sanitary sewer.

Section 7: Applications in Research and Drug Development

The unique heterobifunctional nature of BMPH makes it a powerful tool for creating specific bioconjugates.[1] Its primary application lies in linking molecules containing sulfhydryl groups to molecules with carbonyl groups.[4]

Common Applications:

-

Antibody-Drug Conjugates (ADCs): Linking cytotoxic drugs to antibodies for targeted cancer therapy.

-

Protein-Peptide Ligation: Creating specific protein-peptide conjugates for research purposes.[1]

-

Immobilization: Attaching proteins or peptides to surfaces for diagnostic assays.

-

Hydrogel Formation: Used as a crosslinking agent in the development of hydrogels for biomaterials engineering.[1]

Experimental Workflow: Protein-Glycoprotein Conjugation

The following diagram illustrates a typical workflow for conjugating a sulfhydryl-containing protein to a glycoprotein using BMPH.

Caption: Workflow for BMPH-mediated protein-glycoprotein conjugation.

Step-by-Step Protocol Outline:

-

Glycoprotein Oxidation: Treat the glycoprotein with a mild oxidizing agent, such as sodium meta-periodate, to convert the vicinal diols of sialic acid residues into reactive aldehyde groups.[3][4]

-

Reaction with BMPH: React the oxidized glycoprotein with BMPH. The hydrazide moiety of BMPH will form a stable hydrazone bond with the newly formed aldehyde groups on the glycoprotein.

-

Purification: Remove excess BMPH using dialysis or size-exclusion chromatography.

-

Conjugation to Sulfhydryl-Containing Protein: Add the sulfhydryl-containing protein to the BMPH-activated glycoprotein. The maleimide group of BMPH will react with the free sulfhydryl groups on the protein to form a stable thioether linkage.

-

Final Purification: Purify the final conjugate to remove any unreacted protein.

This in-depth guide provides a framework for the safe and effective use of this compound. By understanding its properties, potential hazards, and proper handling procedures, researchers can confidently employ this valuable reagent in their work while ensuring a safe laboratory environment.

References

-

AFG Bioscience LLC. (n.d.). SAFETY DATA SHEET: 3-Maleimidopropionic acid NHS. Retrieved from [Link]

-

Creative Biolabs. (n.d.). β-Maleimidopropionic Acid Hydrazide (BMPH). Retrieved from [Link]

- Gomes, P. B., et al. (2024).

-

Iright. (n.d.). Thermo Fisher, 22297, BMPH (N-β-maleimidopropionic acid hydrazide). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Development of naphthalimide hydrazide derivatives as potent antibacterial agents against carbapenem-resistant A. baumannii. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. β-Maleimidopropionic Acid Hydrazide (BMPH) - Creative Biolabs [creative-biolabs.com]

- 3. BMPH (N-(β-maleimidopropionic acid) hydrazide, trifluoroacetic acid salt) | Sigma-Aldrich [sigmaaldrich.com]

- 4. BMPH (N-(β-maleimidopropionic acid) hydrazide, trifluoroacetic acid salt) | Sigma-Aldrich [sigmaaldrich.com]

- 5. Thermo Scientific BMPH (N- -maleimidopropionic acid hydrazide) 50 mg | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.com]

- 6. iright.com [iright.com]

- 7. One moment, please... [afgsci.com]

- 8. mdpi.com [mdpi.com]

- 9. Development of naphthalimide hydrazide derivatives as potent antibacterial agents against carbapenem-resistant A. baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. fishersci.com [fishersci.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. fishersci.com [fishersci.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. 3-Maleimidopropionic Acid | 7423-55-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

An In-Depth Technical Guide to the Storage and Handling of 3-Maleimidopropionic Acid Hydrazide (BMPH)

Executive Summary: Preserving the Dual Reactivity of a Key Crosslinker

3-Maleimidopropionic acid hydrazide, commonly referred to as BMPH, is a heterobifunctional crosslinking agent indispensable in modern bioconjugation, diagnostics, and the development of therapeutic constructs like Antibody-Drug Conjugates (ADCs).[1][2][3] Its power lies in its distinct reactive moieties: a sulfhydryl-reactive maleimide group and a carbonyl-reactive hydrazide group.[4][5] This dual-functionality allows for the precise, covalent linkage of sulfhydryl-containing molecules (e.g., proteins with cysteine residues) to molecules with aldehyde or ketone groups (e.g., oxidized glycoproteins).[1][4][5]

However, the very reactivity that makes BMPH a valuable tool also renders it susceptible to degradation if not stored and handled with meticulous care. The integrity of the maleimide ring is paramount for successful conjugation, and its stability is directly dictated by its environment. This guide provides an in-depth, scientifically-grounded framework for the optimal storage and handling of BMPH, moving beyond simple temperature recommendations to explain the underlying chemical principles. Adherence to these protocols is a self-validating system to ensure reagent integrity, maximize experimental reproducibility, and safeguard against the costly failure of conjugation workflows.

The Chemical Dichotomy: Understanding Intrinsic Instabilities

The efficacy of BMPH is entirely dependent on the availability of its two functional ends. Understanding their individual chemical vulnerabilities is the foundation of a robust storage strategy.

The Maleimide Moiety: The Environmentally Sensitive Partner

The maleimide is an electrophilic group that engages in a highly efficient Michael addition reaction with the nucleophilic thiol group of a cysteine residue, forming a stable thioether bond.[6] This reaction is rapid and selective at a near-neutral pH range of 6.5-7.5.[7]

The primary degradation pathway for the maleimide group is hydrolysis.[7] In the presence of water, the maleimide ring can be irreversibly opened to form a maleamic acid derivative. This resulting structure is no longer an electrophile and is completely unreactive towards thiols, rendering the crosslinker inert for its intended sulfhydryl-conjugation purpose.[7] The rate of this hydrolysis is significantly accelerated by increasing pH.[7][8][9]

Caption: The irreversible hydrolysis of the maleimide ring.

The Hydrazide Moiety: A Generally Robust Nucleophile

The hydrazide group (-CONHNH₂) serves as a potent nucleophile that reacts with carbonyls (aldehydes and ketones) to form a stable hydrazone bond.[4][10] This reaction is the cornerstone of conjugating BMPH to glycoproteins, where sialic acid or other sugar moieties can be oxidized with sodium periodate to generate reactive aldehyde groups.[4] Hydrazide groups are generally stable under the recommended storage conditions; however, like all hydrazine derivatives, they are strong reducing agents and should be kept away from strong oxidizing agents to prevent unwanted side reactions.[11][12]

Core Protocols for Maintaining BMPH Integrity

The following protocols are designed to mitigate the chemical instabilities detailed above, ensuring the BMPH reagent remains fully active from receipt to use.

Long-Term Storage of Solid BMPH

Upon receipt, solid BMPH should be immediately transferred to the appropriate long-term storage conditions. The primary goals are to minimize thermal energy and, most critically, to eliminate any exposure to moisture.

Table 1: Recommended Long-Term Storage Conditions for Solid BMPH

| Parameter | Condition | Scientific Rationale |

|---|---|---|

| Temperature | 2°C to 8°C | Reduces the kinetic rate of any potential slow degradation pathways.[1][2][4][5] |

| Atmosphere | Desiccated | CRITICAL: Prevents moisture from initiating hydrolysis of the maleimide ring.[4][5] The reagent is often shipped in a resealable bag with a desiccant pouch for this purpose.[4] |

| Light | Protected from light (e.g., in an amber vial or dark box) | While not as critical as desiccation, protection from UV light is a general best practice for complex organic molecules to prevent photochemical degradation. |

Standard Operating Procedure for Handling Solid BMPH

Cross-contamination with atmospheric moisture during handling is the most common cause of reagent failure. The following workflow is a self-validating system to prevent this.

Caption: Workflow for handling solid moisture-sensitive reagents.

Step-by-Step Methodology:

-

Retrieve: Remove the sealed vial of BMPH from its 2-8°C storage.

-

Equilibrate: Place the unopened vial in a desiccator at room temperature for at least 20-30 minutes. Causality: This step is absolutely critical. Opening a cold vial exposes the cold solid to warmer, ambient air, which will cause moisture to immediately condense on the reagent, initiating hydrolysis.[4] Allowing the vial to warm to ambient temperature while still sealed and in a dry environment prevents this.

-

Aliquot: Once equilibrated, open the vial in an environment with the lowest possible humidity. Quickly weigh the desired amount of reagent into a separate tube for dissolution. Minimize the time the stock vial is open.

-

Reseal: Before resealing the stock vial, it is best practice to flush the headspace with an inert gas like argon or nitrogen to displace moist air. Seal the cap tightly.

-

Return: Place the vial back inside its resealable pouch with the desiccant and return it to 2-8°C storage.[4]

Preparation and Storage of Stock Solutions

The stability of BMPH decreases dramatically once it is in solution. The choice of solvent and storage conditions for stock solutions is therefore a matter of careful consideration.

Aqueous Solutions: Storing BMPH in aqueous buffers is not recommended due to the rapid hydrolysis of the maleimide ring.[4][7] Aqueous solutions should be made fresh immediately before use and any remainder should be discarded.[4]

Organic Stock Solutions: For convenience, concentrated stock solutions can be prepared in a suitable anhydrous organic solvent.

Table 2: Recommended Storage of BMPH in Anhydrous Organic Solvents

| Parameter | Condition | Scientific Rationale |

|---|---|---|

| Solvent | Anhydrous (low-moisture) Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) | These polar aprotic solvents effectively solubilize BMPH while being non-reactive and, if anhydrous, will not promote hydrolysis.[7] |

| Temperature | -20°C | Lowers the kinetic energy of molecules, significantly slowing any potential degradation reactions in solution.[7] |

| Atmosphere | Store in small aliquots with inert gas (Argon) overlay | Prevents repeated freeze-thaw cycles which can introduce moisture. The inert gas displaces air, further protecting the reagent. |

| Max Duration | Up to 1 month (validation recommended) | While more stable than aqueous solutions, organic stocks are not indefinitely stable.[13] It is best to prepare amounts that will be consumed within a few weeks. |

Experimental Protocol: Preparing a 10 mM BMPH Stock in Anhydrous DMSO

-

Follow the handling protocol in Section 3.2 to weigh out 2.97 mg of BMPH (MW: 297.19 g/mol ).

-

Add 1.0 mL of anhydrous DMSO to the solid.

-

Vortex briefly until fully dissolved.

-

(Optional but Recommended) Aliquot the solution into several small, single-use tubes designed for low-temperature storage.

-

Flush the headspace of each tube with argon or nitrogen before sealing.

-

Store immediately at -20°C, protected from light.

Troubleshooting: Linking Experimental Failure to Storage Conditions

When a bioconjugation experiment yields poor results, reagent integrity should be a primary suspect. Improper storage of BMPH can manifest in several common experimental failures.